MRS8028

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

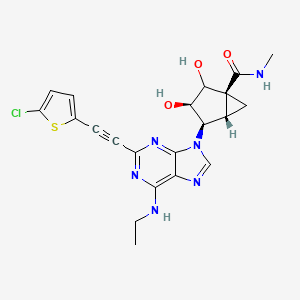

Formule moléculaire |

C21H21ClN6O3S |

|---|---|

Poids moléculaire |

472.9 g/mol |

Nom IUPAC |

(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |

InChI |

InChI=1S/C21H21ClN6O3S/c1-3-24-18-14-19(27-13(26-18)7-5-10-4-6-12(22)32-10)28(9-25-14)15-11-8-21(11,20(31)23-2)17(30)16(15)29/h4,6,9,11,15-17,29-30H,3,8H2,1-2H3,(H,23,31)(H,24,26,27)/t11-,15-,16-,17?,21+/m1/s1 |

Clé InChI |

QINHVPXTCNLQAU-SJTNAEBASA-N |

SMILES isomérique |

CCNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)[C@@H]4[C@H]5C[C@]5(C([C@@H]4O)O)C(=O)NC |

SMILES canonique |

CCNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC |

Origine du produit |

United States |

Foundational & Exploratory

The Dual Mechanisms of Action of SMER28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMER28 (Small Molecule Enhancer of Rapamycin (B549165) 28) is a widely studied autophagy inducer with therapeutic potential in neurodegenerative diseases and certain cancers. Initially identified as an mTOR-independent autophagy enhancer, subsequent research has revealed a more complex and multifaceted mechanism of action. This technical guide synthesizes the current understanding of SMER28's molecular interactions, detailing two primary, yet distinct, proposed mechanisms: the direct inhibition of the PI3K/mTOR signaling pathway and the allosteric activation of the VCP/p97 ATPase. This document provides an in-depth analysis of the signaling pathways, supporting experimental data, and detailed protocols for key experiments, aimed at facilitating further research and drug development efforts.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and infectious diseases. Pharmacological modulation of autophagy, therefore, represents a promising therapeutic strategy. SMER28 emerged from a screen for small molecules that enhance the effects of rapamycin, a well-known mTOR inhibitor and autophagy inducer[1][2]. However, SMER28 was found to induce autophagy independently of mTOR, sparking interest in its unique mechanism of action[2][3][4]. This guide elucidates the two prominent molecular mechanisms currently proposed for SMER28.

Mechanism 1: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

One line of evidence suggests that SMER28 directly targets the Class I Phosphoinositide 3-kinase (PI3K), a key upstream regulator of the mTOR pathway.

Molecular Target and Signaling Cascade

SMER28 has been shown to directly bind to and inhibit the catalytically active p110δ subunit of PI3K, and to a lesser extent, the p110γ subunit[5][6]. This inhibition attenuates the entire PI3K/AKT/mTOR signaling cascade. The reduced PI3K activity leads to decreased phosphorylation of its downstream effectors, including AKT and mTOR[5][6]. The subsequent decrease in mTORC1 activity alleviates its inhibitory effect on the ULK1 complex, a crucial initiator of autophagy, thereby promoting autophagosome formation.

// Nodes SMER28 [label="SMER28", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K (p110δ/γ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ULK1 [label="ULK1 Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy Induction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SMER28 -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; PIP2 -> PIP3 [label="Phosphorylates", color="#5F6368", fontcolor="#202124"]; PI3K -> PIP3 [color="#5F6368", fontcolor="#202124", style=dashed, arrowhead=none, headlabel=""]; PIP3 -> AKT [label="Activates", color="#5F6368", fontcolor="#202124"]; AKT -> mTORC1 [label="Activates", color="#5F6368", fontcolor="#202124"]; mTORC1 -> ULK1 [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; ULK1 -> Autophagy [label="Initiates", color="#5F6368", fontcolor="#202124"];

// Invisible edges for alignment edge [style=invis]; PIP2 -> PI3K;

} केंद Caption: SMER28-mediated inhibition of the PI3K/mTOR pathway.

Supporting Experimental Data

The inhibitory effect of SMER28 on the PI3K/AKT/mTOR pathway is supported by several experimental observations:

-

Reduced Phosphorylation of Downstream Effectors: Treatment of cells with SMER28 leads to a significant reduction in the phosphorylation of AKT at both Thr308 and Ser473, as well as mTOR at Ser2448 and its substrate p70S6K at Thr389[5][6].

-

Cell Growth Arrest: SMER28 treatment causes growth retardation and a partial arrest of the cell cycle in the G1 phase, consistent with the inhibition of the pro-proliferative PI3K/AKT pathway[5][6].

-

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling: SMER28 has been observed to block growth factor-induced cell scattering and dorsal ruffle formation, phenomena dependent on RTK-mediated PI3K activation[5][6].

| Parameter | Cell Line | Concentration of SMER28 | Observation | Reference |

| mTOR Phosphorylation (Ser2448) | U-2 OS | 50 µM | No significant change after 4h | [5][6] |

| U-2 OS | 200 µM | Reduction comparable to rapamycin | [5][6] | |

| p70S6K Phosphorylation (Thr389) | U-2 OS | 50 µM & 200 µM | Dose-dependent reduction | [5] |

| Cell Growth | U-2 OS | 50 µM | Retardation comparable to 300 nM rapamycin | [7] |

| U-2 OS | 200 µM | Almost complete growth arrest | [7] | |

| Cell Viability (WEHI-231) | WEHI-231 | 50 µM | ~50% reduction after 24h | [5] |

| Aβ Peptide Levels | N2a-APP | ~10 µM (EC50) | Decrease in Aβ levels | [8] |

| APP-CTF Levels | N2a-APP | ~20 µM (EC50) | Decrease in APP-CTF levels | [8] |

Experimental Protocols

-

Cell Culture and Treatment: Plate U-2 OS cells and grow to ~70% confluency. Treat cells with desired concentrations of SMER28 (e.g., 50 µM, 200 µM), rapamycin (e.g., 300 nM) as a positive control, or DMSO as a vehicle control for a specified duration (e.g., 4 hours).

-

Cell Lysis: Wash cells three times with ice-cold PBS. Lyse cells in ice-cold lysis buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton-X 100) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA Protein Assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-mTOR, mTOR, p-AKT, AKT, p-p70S6K, p70S6K). Use a loading control like GAPDH or β-actin.

-

Detection and Quantification: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system. Quantify band intensities using densitometry software.

-

Cell Seeding: Seed cells (e.g., U-2 OS, WEHI-231) in multi-well plates.

-

Treatment: Treat cells with various concentrations of SMER28 or control compounds.

-

Growth Monitoring (Confluence): For growth curves, use an automated incubator with imaging capabilities to monitor cell confluence over time (e.g., 47 hours)[7].

-

Viability Assay (e.g., CellTiter-Glo): After the treatment period (e.g., 24 or 48 hours), measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.

// Nodes CellCulture [label="Cell Culture\n(e.g., U-2 OS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="SMER28 Treatment\n(Varying Concentrations & Times)", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis & Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blotting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhosphoAnalysis [label="Phospho-Protein Analysis\n(p-AKT, p-mTOR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ViabilityAssay [label="Cell Viability Assay\n(e.g., CellTiter-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GrowthAnalysis [label="Growth & Viability Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellCulture -> Treatment [color="#5F6368", fontcolor="#202124"]; Treatment -> Lysis [color="#5F6368", fontcolor="#202124"]; Lysis -> WesternBlot [color="#5F6368", fontcolor="#202124"]; WesternBlot -> PhosphoAnalysis [color="#5F6368", fontcolor="#202124"]; Treatment -> ViabilityAssay [color="#5F6368", fontcolor="#202124"]; ViabilityAssay -> GrowthAnalysis [color="#5F6368", fontcolor="#202124"]; } केंद Caption: Workflow for assessing SMER28's effect on PI3K signaling.

Mechanism 2: Allosteric Activation of VCP/p97

A second, compelling mechanism proposes that SMER28 directly binds to and modulates the activity of Valosin-Containing Protein (VCP), also known as p97. VCP is an abundant AAA+ ATPase involved in numerous cellular processes, including protein quality control and autophagy[9].

Molecular Target and Signaling Cascade

SMER28 binds to a cleft between the substrate-binding domain and the D1 ATPase domain of VCP[9]. This interaction selectively increases the ATPase activity of the D1 domain without affecting the D2 domain's activity or the hexameric structure of VCP[9][10]. The enhanced VCP D1 ATPase activity promotes the assembly and activity of the Class III PI3K complex I (PI3KC3-C1), which includes BECN1, ATG14, NRBF2, PIK3C3/VPS34, and PIK3R4/VPS15[10]. This complex is responsible for producing Phosphatidylinositol 3-phosphate (PtdIns3P) on the phagophore membrane, a critical step in autophagosome biogenesis[10][11]. Furthermore, SMER28's interaction with VCP also enhances the clearance of soluble misfolded proteins through the ubiquitin-proteasome system (UPS), indicating a dual role in protein quality control[9][10].

// Nodes SMER28 [label="SMER28", fillcolor="#FBBC05", fontcolor="#202124"]; VCP [label="VCP/p97", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D1_ATPase [label="D1 ATPase Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3KC3_C1 [label="PI3KC3 Complex I\n(VPS34, BECN1, ATG14, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PtdIns3P [label="PtdIns3P Production", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagosome [label="Autophagosome Biogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; UPS [label="Ubiquitin-Proteasome System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProteinClearance [label="Misfolded Protein Clearance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SMER28 -> VCP [label="Binds to", color="#5F6368", fontcolor="#202124"]; VCP -> D1_ATPase [label="Increases", color="#5F6368", fontcolor="#202124"]; D1_ATPase -> PI3KC3_C1 [label="Enhances Assembly & Activity", color="#5F6368", fontcolor="#202124"]; PI3KC3_C1 -> PtdIns3P [label="Catalyzes", color="#5F6368", fontcolor="#202124"]; PtdIns3P -> Autophagosome [label="Promotes", color="#5F6368", fontcolor="#202124"]; VCP -> UPS [label="Enhances", color="#5F6368", fontcolor="#202124"]; Autophagosome -> ProteinClearance [color="#5F6368", fontcolor="#202124"]; UPS -> ProteinClearance [color="#5F6368", fontcolor="#202124"]; } केंद Caption: SMER28-mediated activation of the VCP/p97 pathway.

Supporting Experimental Data

The role of VCP as a direct target of SMER28 is supported by the following findings:

-

Direct Binding: Limited proteolysis-coupled mass spectrometry (LiP-MS) has identified the binding site of SMER28 on VCP[9].

-

Selective ATPase Activation: In vitro ATPase assays have demonstrated that SMER28 selectively enhances the activity of the D1 domain of VCP[9][10].

-

Enhanced Autophagy Flux: SMER28 treatment increases the formation of LC3-positive autophagosomes, a hallmark of autophagy induction, in a VCP-dependent manner[10].

-

Clearance of Misfolded Proteins: SMER28 promotes the degradation of aggregate-prone proteins associated with neurodegenerative diseases, such as mutant huntingtin (mHTT) and A53T α-synuclein, through both autophagy and the proteasome[3][9][10][12].

| Parameter | Model System | Concentration of SMER28 | Observation | Reference |

| LC3 Puncta Formation | HeLa cells | 20 µM | Increased number of LC3 puncta per cell | [11] |

| Mutant Huntingtin Clearance | Mouse striatal cells (Q111/Q111) | 20 µM | Significant reduction in mHTT levels after 24h | [13] |

| PolyQ-expanded Ataxin 3 Clearance | Spinocerebellar ataxia type 3 (SCA3) fibroblasts | 30 µM | Significant reduction in polyQ-expanded Ataxin 3 after 24h | [13] |

| Mutant Huntingtin Aggregates | Huntington's Disease (HD) fibroblasts | 20 µM | No significant reduction in total aggregate area | [13] |

Experimental Protocols

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, U-2 OS) on coverslips. Treat with SMER28 (e.g., 20 µM) and a lysosomal inhibitor like bafilomycin A1 (to assess autophagic flux) for the desired time.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 or saponin.

-

Immunostaining: Block non-specific binding sites and incubate with a primary antibody against LC3. Follow with an appropriate fluorescently-labeled secondary antibody.

-

Microscopy and Analysis: Mount coverslips and visualize using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell.

-

Cell Culture and Transfection: Culture cells (e.g., mouse striatal cells) expressing wild-type or mutant forms of aggregate-prone proteins (e.g., huntingtin).

-

Treatment: Treat cells with SMER28 (e.g., 20 µM) for a specified period (e.g., 24 hours).

-

Lysis and Filtration: Lyse cells in a buffer containing detergents. Filter the lysates through a cellulose (B213188) acetate (B1210297) membrane that retains protein aggregates.

-

Immunodetection: Wash the membrane and probe for the protein of interest using a specific primary antibody and a suitable detection system (e.g., chemiluminescence or fluorescence).

-

Quantification: Quantify the signal to determine the relative amount of aggregated protein.

Synthesis and Future Directions

The existence of two distinct, well-supported mechanisms of action for SMER28 highlights the complexity of its cellular effects. It is possible that SMER28's activity is context-dependent, with its primary target varying between different cell types or under different cellular conditions. The PI3K-inhibitory mechanism may be more prominent in cells with high PI3Kδ activity, such as B-cell lymphomas, while the VCP-activating mechanism may be more relevant to the clearance of protein aggregates in neurodegenerative diseases.

Future research should focus on:

-

Reconciling the Two Mechanisms: Investigating potential crosstalk or hierarchy between the PI3K and VCP pathways in response to SMER28.

-

Structural Biology: Determining the co-crystal structure of SMER28 with both PI3K p110δ and VCP to validate binding sites and inform the design of more specific analogs.

-

In Vivo Studies: Further elucidating the physiological relevance of each mechanism in animal models of disease.

Understanding the dual mechanisms of SMER28 is crucial for its development as a therapeutic agent. By dissecting its precise molecular interactions, researchers can better predict its efficacy and potential side effects, paving the way for its clinical application.

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. agscientific.com [agscientific.com]

- 4. astorscientific.us [astorscientific.us]

- 5. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. alzcdn.alzinfo.org [alzcdn.alzinfo.org]

- 9. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

SMER28 as an mTOR-Independent Autophagy Inducer: A Technical Guide

Affiliation: Google Research

Abstract

SMER28 (Small Molecule Enhancer of Rapamycin (B549165) 28) is a quinazoline-derived small molecule initially identified for its ability to induce autophagy independently of the central mTOR (mammalian Target of Rapamycin) signaling pathway.[1][2] This property distinguishes it from classical autophagy inducers like rapamycin and positions it as a valuable tool for studying autophagy and as a potential therapeutic agent for a range of pathologies, including neurodegenerative diseases, cancer, and radiation-induced tissue damage.[3][4][5] While first characterized by its mTOR-independent activity, subsequent research has revealed a more complex mechanism of action involving direct interactions with key cellular machinery. This technical guide provides an in-depth overview of SMER28, focusing on its molecular mechanisms, quantitative effects, and the experimental protocols used to characterize its function. It is intended for researchers, scientists, and drug development professionals working in the fields of autophagy, cell biology, and translational medicine.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components, such as damaged organelles and misfolded proteins.[6][7] This catabolic process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases. The mTORC1 complex is a master negative regulator of autophagy, integrating signals about nutrient and energy status.[7] The discovery of SMER28 in a screen for compounds that enhance the cytostatic effects of rapamycin opened a new avenue for modulating autophagy without directly inhibiting mTOR.[1] Initially shown to promote the clearance of aggregate-prone proteins associated with Huntington's and Parkinson's diseases, its therapeutic potential has since expanded.[1][8] More recent studies have elucidated that SMER28's effects are not entirely independent of the canonical autophagy signaling axis, but rather impinge upon it at novel regulatory nodes. It has been found to directly bind Valosin-Containing Protein (VCP/p97) and inhibit the p110δ subunit of Phosphoinositide 3-kinase (PI3K), revealing a multifaceted mechanism of action.[9][10]

Molecular Mechanism of Action

SMER28 induces autophagy through at least two primary, interconnected mechanisms: direct activation of the VCP/p97 chaperone and inhibition of the PI3K/AKT signaling pathway.

VCP/p97-Mediated Autophagy Induction

A key molecular target of SMER28 is VCP (also known as p97), an abundant ATP-driven chaperone that plays a critical role in protein quality control, including both the ubiquitin-proteasome system (UPS) and autophagy.[10][11] SMER28 binds to VCP in the cleft between its substrate-binding domain and its D1 ATPase domain.[10] This interaction selectively stimulates the ATPase activity of the D1 domain, leading to two major downstream effects:

-

Enhanced PI3K Complex I Assembly and Activity: VCP activity is required for the proper assembly of the class III PI3K complex I, which consists of Beclin-1, VPS15, VPS34, and ATG14L.[12] This complex is essential for the production of phosphatidylinositol 3-phosphate (PI(3)P) on the autophagosome precursor membrane, a critical step in autophagosome nucleation.[10][12] By stimulating VCP, SMER28 enhances the assembly and activity of the PI3K complex I, leading to increased PI(3)P synthesis and enhanced autophagosome biogenesis.[5][10] This action is dependent on Beclin 1.[12]

-

Stimulation of Proteasomal Clearance: In addition to its role in autophagy, SMER28's binding to VCP also stimulates the clearance of soluble, misfolded proteins via the UPS.[5][10] This dual action on both major protein degradation pathways allows SMER28 to selectively enhance the removal of toxic, aggregate-prone proteins while leaving their wild-type counterparts unaffected.[10]

Inhibition of the PI3K/AKT/mTOR Pathway

Contrary to its initial characterization as a purely mTOR-independent inducer, later studies revealed that SMER28 directly inhibits Class I PI3 kinases.[9] This action places SMER28 upstream of the canonical mTORC1 signaling pathway.

-

Direct PI3K Inhibition: In vitro kinase assays have demonstrated that SMER28 directly inhibits the catalytic activity of PI3K, with a particularly strong effect on the p110δ subunit and a more modest effect on the p110γ subunit.[4][9]

-

Downstream Effects: This inhibition of PI3K leads to a reduction in the phosphorylation of key downstream effectors. Treatment with SMER28 decreases the phosphorylation of Akt at both Thr308 and Ser473.[4][9] While low concentrations of SMER28 (50 µM) do not significantly affect mTOR phosphorylation (p-Ser2448), confirming its rapamycin-independent nature at these doses, higher concentrations (200 µM) can lead to a reduction in the phosphorylation of both mTOR and its substrate p70S6K (p-Thr389).[9] This suggests a dose-dependent effect on the PI3K/AKT/mTOR axis.

Quantitative Data Presentation

The effects of SMER28 have been quantified across various cell lines and experimental systems. The following tables summarize key findings.

Table 1: Effect of SMER28 on Autophagy Markers

| Cell Line | Concentration | Duration | Marker | Observation | Reference |

|---|---|---|---|---|---|

| U-2 OS | 50 µM | 16 h | LC3/p62 puncta | Significant increase in number and area of puncta | [9] |

| HeLa (EGFP-LC3) | 47 µM | 24 h | EGFP-LC3 vesicles | Overt vesicle formation | [1] |

| HeLa (SRAI-LC3B) | 10-100 µM | 48 h | Autophagy Flux | Dose-dependent increase in autophagy flux | [13] |

| Mouse Liver | In vivo | 24 h | LC3-II, LAMP2a | Increased expression |[3] |

Table 2: Effect of SMER28 on PI3K/AKT/mTOR Signaling Pathway Components

| Cell Line | Concentration | Duration | Protein | Change in Phosphorylation | Reference |

|---|---|---|---|---|---|

| U-2 OS | 50 µM | 4 h | mTOR (Ser2448) | No significant change | [9] |

| U-2 OS | 200 µM | 4 h | mTOR (Ser2448) | Reduced to levels comparable to rapamycin | [9] |

| U-2 OS | 200 µM | 4 h | p70S6K (Thr389) | Reduced by ~50% | [9] |

| U-2 OS | 200 µM | 4 h | AKT (Thr308) | Reduced by >50% | [4] |

| WEHI-231, A20 | 50 µM | 4 h | MAPK (pThr202/Tyr204) | Reduced by >75% |[9] |

Table 3: In Vitro PI3K Subunit Inhibition by SMER28

| PI3K Subunit | 50 µM SMER28 | 200 µM SMER28 | Reference |

|---|---|---|---|

| p110δ | 87% inhibition | 100% inhibition | [4] |

| p110γ | 43% inhibition | 86% inhibition |[4] |

Table 4: Effect of SMER28 on Cell Proliferation and Neurotoxic Protein Clearance

| Assay Type | Cell Line/Model | Concentration | Effect | Reference |

|---|---|---|---|---|

| Cell Proliferation | U-2 OS | 50 µM | Growth retardation comparable to 300 nM rapamycin | [9] |

| Cell Proliferation | U-2 OS | 200 µM | Almost complete growth arrest | [9] |

| Aβ Clearance | N2a-APP cells | ~10 µM (EC50) | Decreased levels of Aβ peptide | [14] |

| APP-CTF Clearance | N2a-APP cells | ~20 µM (EC50) | Decreased levels of APP-CTF | [14] |

| Mutant Huntingtin | COS-7 cells | 47 µM | Reduced aggregation and cell death | [1] |

| Mutant Huntingtin | Q111/Q111 striatal cells | 20 µM | Significant reduction in mutant HTT levels | [13] |

| A53T α-synuclein | PC12 cells | 43 µM | Enhanced clearance |[2] |

Experimental Protocols

The characterization of SMER28 relies on a set of standard and specialized cell biology assays.

Autophagy Flux Assay by LC3 Immunofluorescence

This protocol is used to visualize and quantify the formation of autophagosomes (LC3 puncta).

-

Cell Seeding: Seed cells (e.g., U-2 OS, HeLa) onto glass coverslips in a 24-well plate to achieve 50-70% confluency at the time of analysis.[15]

-

Treatment: Treat cells with the desired concentration of SMER28 (e.g., 10-50 µM) or vehicle control (DMSO) for the specified duration (e.g., 16-24 hours).[15] To measure autophagic flux, a parallel set of wells can be co-treated with a lysosomal inhibitor like bafilomycin A1 (100-400 nM) for the last 2-4 hours of the incubation.[9][12]

-

Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

-

Permeabilization: Wash three times with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[15]

-

Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate with a primary antibody against LC3B (diluted in blocking buffer) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[15]

-

Mounting and Imaging: Wash three times with PBS and mount coverslips onto slides using mounting medium containing DAPI for nuclear counterstaining.

-

Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number and area of LC3 puncta per cell using image analysis software.

Western Blotting for Autophagy and Signaling Proteins

This protocol is used to quantify changes in protein levels and phosphorylation status.

-

Cell Culture and Lysis: Culture cells to ~70% confluency and treat with SMER28, rapamycin, or vehicle as required.[9]

-

Lysis: Wash cells three times with ice-cold PBS and lyse in ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, with added protease and phosphatase inhibitors).[3][9]

-

Protein Quantification: Determine protein concentration in the lysates using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.[2]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-p62, anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

-

Washing and Secondary Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Wash three times with TBST. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software, normalizing to a loading control like actin or tubulin.[9]

In Vitro PI3K Kinase Assay

This protocol directly measures the inhibitory effect of SMER28 on PI3K activity.

-

Reagents: Use a commercial PI3K activity assay kit, which typically includes the recombinant PI3K enzyme (e.g., p110δ/p85α), PIP2 substrate, and a method for detecting the PIP3 product.

-

Pre-incubation: Pre-incubate the PI3K enzyme with various concentrations of SMER28 (e.g., 50 µM, 200 µM) or vehicle control for 10-15 minutes at room temperature.[15]

-

Kinase Reaction: Initiate the reaction by adding the PIP2 substrate and ATP.[15]

-

Incubation: Incubate the reaction mixture according to the kit's instructions (e.g., 1-2 hours at 37°C).

-

Detection: Stop the reaction and detect the amount of PIP3 produced. This is often done using a competitive ELISA format where a PIP3-binding protein is used.[4]

-

Analysis: Calculate the percentage of PI3K inhibition for each SMER28 concentration relative to the vehicle control. Determine the IC₅₀ value if a range of concentrations is tested.[15]

Conclusion and Future Directions

SMER28 is a potent and versatile modulator of autophagy with a unique dual mechanism of action. It enhances autophagic flux by activating VCP/p97 and simultaneously inhibits pro-growth signaling by targeting the p110δ subunit of PI3K.[9][10] This multifaceted activity makes it a valuable chemical probe for dissecting the complex regulation of autophagy and a promising lead compound for therapeutic development. Its ability to clear toxic protein aggregates underpins its potential in neurodegenerative diseases, while its inhibitory effect on PI3K signaling and cell growth suggests applications in oncology, particularly for cancers reliant on PI3Kδ signaling like B cell lymphomas.[1][9] Furthermore, its demonstrated radioprotective effects in vivo open yet another avenue for clinical translation.[6]

Future research should focus on optimizing the structure of SMER28 to enhance its potency and selectivity for specific targets (VCP vs. PI3Kδ), which could lead to the development of second-generation compounds with improved therapeutic indices for distinct disease applications. A deeper understanding of the interplay between its effects on VCP-mediated autophagy and PI3K-inhibition will be crucial for fully harnessing its therapeutic potential.

References

- 1. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. SMER28 is a mTOR-independent small molecule enhancer of autophagy that protects mouse bone marrow and liver against radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. stemcell.com [stemcell.com]

- 9. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. alzcdn.alzinfo.org [alzcdn.alzinfo.org]

- 15. benchchem.com [benchchem.com]

The Dual-Edged Sword: A Technical Guide to SMER28-Mediated Clearance of Aggregate-Prone Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of misfolded, aggregate-prone proteins is a hallmark of numerous neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's. Enhancing the cellular machinery responsible for clearing these toxic proteins presents a promising therapeutic strategy. This technical guide provides an in-depth analysis of SMER28, a small molecule that promotes the clearance of such proteins through a novel, dual-action mechanism. Initially identified as an mTOR-independent autophagy inducer, SMER28 is now understood to activate Valosin-Containing Protein (VCP/p97), a key regulator of both the autophagy-lysosome and ubiquitin-proteasome systems. Furthermore, recent evidence indicates a direct inhibitory effect on the p110δ subunit of phosphoinositide 3-kinase (PI3K). This document details the molecular pathways modulated by SMER28, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its study, offering a valuable resource for researchers in the field of neurodegenerative disease and protein quality control.

Introduction

Cellular proteostasis is maintained by a delicate balance between protein synthesis, folding, and degradation. In many neurodegenerative disorders, this balance is disrupted, leading to the accumulation of toxic protein aggregates that overwhelm the cell's clearance capacity. The two primary pathways for degrading intracellular proteins are the ubiquitin-proteasome system (UPS) and autophagy. While the UPS primarily handles soluble, monomeric misfolded proteins, autophagy is capable of degrading larger protein aggregates and even entire organelles.

SMER28 (Small Molecule Enhancer of Rapamycin 28) has emerged as a significant pharmacological tool for studying and potentially enhancing these clearance pathways. Unlike rapamycin, which induces autophagy through mTOR inhibition, SMER28 operates through distinct mechanisms, offering an alternative and potentially synergistic approach to promoting the removal of pathological protein aggregates.

Mechanism of Action

SMER28 employs a multifaceted approach to enhance the clearance of aggregate-prone proteins, primarily through the activation of VCP/p97 and the inhibition of PI3K p110δ.

VCP/p97-Dependent Activation of Autophagy and Proteasomal Clearance

The primary mechanism of SMER28 involves its binding to and activation of VCP/p97, a hexameric AAA+ ATPase that plays a crucial role in protein homeostasis.[1][2] SMER28 binding selectively stimulates the ATPase activity of VCP's D1 domain.[3][4] This activation has a cascading effect on both major protein degradation pathways:

-

Autophagy Induction: Activated VCP promotes the assembly and activity of the PtdIns3K complex I.[1][2] This complex is responsible for generating phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid in the initiation of autophagosome formation. The resulting increase in PtdIns3P levels leads to enhanced autophagosome biogenesis and an overall increase in autophagic flux, facilitating the engulfment and subsequent lysosomal degradation of protein aggregates.[1][2]

-

Proteasomal Clearance: VCP is also integral to the UPS, where it functions to segregate ubiquitinated proteins from larger complexes, unfolding them and delivering them to the proteasome for degradation. By enhancing VCP's ATPase activity, SMER28 stimulates the clearance of soluble, misfolded proteins via the UPS.[1][2]

This dual enhancement of both autophagy and the UPS allows for the efficient removal of a wide spectrum of pathological protein species, from soluble monomers to large, insoluble aggregates.[1][5]

PI3K p110δ Inhibition

In addition to its effects on VCP, SMER28 has been shown to directly inhibit the p110δ isoform of Class I phosphoinositide 3-kinases.[1][6][7] This inhibitory action can also contribute to the induction of autophagy, as the PI3K/Akt/mTOR pathway is a major negative regulator of this process. By inhibiting PI3K, SMER28 can lead to a downstream reduction in mTORC1 activity, thereby relieving its inhibitory effect on autophagy initiation.

Quantitative Data on SMER28 Efficacy

The following tables summarize the quantitative effects of SMER28 on the clearance of various aggregate-prone proteins and the induction of autophagy in different cellular models.

Table 1: Effect of SMER28 on Aggregate-Prone Protein Clearance

| Cell Line | Aggregate-Prone Protein | SMER28 Concentration | Treatment Duration | Observed Effect | Reference |

| Mouse Striatal Cells (Q111/Q111) | Mutant Huntingtin (mHTT) | 20 µM | 24 hours | Significant reduction in mHTT levels. | [8] |

| Huntington's Disease (HD) Fibroblasts (mHTT-polyQ80) | Mutant Huntingtin (mHTT) | 20 µM | 24 hours | Reduction in mHTT levels. | [8] |

| Spinocerebellar Ataxia Type 3 (SCA3) Fibroblasts | Mutant Ataxin-3 | 30 µM | 24 hours | Significant reduction in polyQ-expanded Ataxin-3. | [8] |

Table 2: Dose-Dependent Effect of SMER28 on Autophagy Induction

| Cell Line | Assay | SMER28 Concentration | Treatment Duration | Observed Effect | Reference |

| HeLa expressing SRAI-LC3B | FACS Analysis of Autophagy Flux | 3 µM - 100 µM | 48 hours | Dose-dependent increase in autophagy flux, with significant effects starting at 10 µM. | [8] |

| U-2 OS | Immunofluorescence | 50 µM | 16 hours | Increased number and total area of LC3-positive puncta. | [9] |

| U-2 OS | Western Blot | 50 µM and 200 µM | 4 hours | Increased levels of acetylated α-tubulin, indicative of microtubule stabilization which can facilitate autophagy. | [10] |

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3-II for Autophagy Monitoring

This protocol details the detection of LC3-I to LC3-II conversion, a hallmark of autophagosome formation, in response to SMER28 treatment.

Materials:

-

Cell culture medium and supplements

-

SMER28 stock solution (in DMSO)

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% or 4-20% gradient)

-

PVDF membrane (0.2 µm)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3B (1:1000)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000)

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of SMER28 for the specified duration. Include control groups: vehicle (DMSO), and SMER28 in the presence of a lysosomal inhibitor to assess autophagic flux.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify the band intensities for LC3-II and normalize to the loading control. An increase in the LC3-II/loading control ratio indicates an induction of autophagy.

Protocol 2: Immunofluorescence for LC3 Puncta Visualization

This protocol allows for the visualization and quantification of autophagosome formation as indicated by the formation of LC3 puncta.

Materials:

-

Cells grown on glass coverslips

-

SMER28 stock solution (in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B (1:200-1:400)

-

Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with SMER28 as described in the Western blot protocol.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash cells with PBS and block with blocking buffer for 30-60 minutes.

-

Antibody Incubation:

-

Incubate with primary anti-LC3B antibody in blocking buffer overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting: Wash cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images from multiple random fields for each condition. Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta is indicative of an increase in autophagosomes.

Visualizations

Signaling Pathways

References

- 1. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compounds activating VCP D1 ATPase enhance both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clearance of mutant huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The autophagy inducer SMER28 attenuates microtubule dynamics mediating neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of SMER28: A Small Molecule Enhancer of Autophagy

A Technical Guide to the Discovery, Origin, and Mechanism of a Promising Therapeutic Agent

For researchers, scientists, and drug development professionals, the identification of novel small molecules that can modulate fundamental cellular processes is a critical step in the development of new therapeutic strategies. SMER28, a small molecule enhancer of rapamycin (B549165), has emerged as a significant tool for studying autophagy and holds promise for the treatment of a range of diseases, including neurodegenerative disorders. This technical guide provides an in-depth exploration of the discovery, origin, and multifaceted mechanism of action of SMER28.

Discovery and Origin: A Yeast-Based Screen Reveals a Novel Autophagy Inducer

SMER28 was first identified through an innovative chemical screen designed to find small molecules that enhance the cytostatic effects of rapamycin in the budding yeast, Saccharomyces cerevisiae.[1] Rapamycin is a well-known inhibitor of the mechanistic target of rapamycin (mTOR), a key negative regulator of autophagy.[1] The screen aimed to identify compounds that could potentiate the growth-inhibitory effects of a sub-optimal dose of rapamycin, leading to the discovery of a class of compounds termed "small-molecule enhancers of rapamycin" (SMERs).[2]

Among the initial hits, SMER28 was notable for its ability to induce autophagy in mammalian cells, a function that was surprisingly found to be independent of the mTOR signaling pathway.[1] This discovery was significant as it suggested a novel mechanism for autophagy induction that could potentially bypass some of the side effects associated with mTOR inhibition.

Chemical Synthesis of SMER28

The chemical name for SMER28 is 6-Bromo-N-2-propenyl-4-quinazolinamine. A representative synthesis protocol is outlined below.

Experimental Protocol: Synthesis of SMER28

This protocol is based on established methods for the synthesis of 6-bromo-quinazoline derivatives.

Materials:

-

5-Bromoanthranilic acid

-

Allyl isothiocyanate

-

Ethanol (B145695) (absolute)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

Step 1: A mixture of 5-bromoanthranilic acid and allyl isothiocyanate in ethanol is refluxed in the presence of triethylamine to yield the corresponding thiourea (B124793) derivative.

-

Step 2: The thiourea derivative is then cyclized to form the 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

-

Step 3: The thioxo group is subsequently removed, and the 4-chloro-6-bromoquinazoline is formed.

-

Step 4: Finally, reaction with allylamine (B125299) in the presence of a base like potassium carbonate in a solvent such as DMF yields the final product, SMER28.

Mechanism of Action: A Multifaceted Approach to Autophagy Induction

Initial studies established that SMER28 induces autophagy independently of mTOR.[1] Subsequent research has revealed a more complex and multifaceted mechanism of action, involving direct interactions with key proteins in the autophagy and cellular signaling pathways.

Interaction with VCP/p97 and the PtdIns3K Complex

A pivotal discovery in understanding SMER28's mechanism was its direct binding to Valosin-Containing Protein (VCP), also known as p97.[3] VCP is an AAA+ ATPase that plays a crucial role in a variety of cellular processes, including protein quality control. The interaction of SMER28 with VCP enhances the assembly and activity of the Phosphatidylinositol 3-kinase (PtdIns3K) complex I.[3] This complex is essential for the initiation of autophagy, as it produces phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid for the formation of the autophagosome.

The enhanced activity of the PtdIns3K complex leads to increased levels of PtdIns3P, which in turn promotes the recruitment of downstream autophagy-related (Atg) proteins to the phagophore, the precursor to the autophagosome. This ultimately results in an increased rate of autophagosome formation and enhanced autophagic flux.

Signaling Pathway of SMER28 via VCP/p97

Caption: SMER28 binds to VCP/p97, enhancing PtdIns3K complex activity.

Direct Inhibition of PI3K p110 Delta

Further investigations into the signaling pathways affected by SMER28 revealed a direct inhibitory effect on the p110 delta (p110δ) isoform of phosphoinositide 3-kinase (PI3K). This inhibition is another facet of its mTOR-independent mechanism. The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition is a known trigger for autophagy. By directly inhibiting PI3K p110δ, SMER28 can suppress this signaling cascade, leading to the induction of autophagy.

Experimental Workflow for Assessing PI3K Inhibition

Caption: Workflow for determining SMER28's effect on PI3K signaling.

Experimental Protocols for Assessing SMER28 Activity

The following are detailed methodologies for key experiments used to characterize the autophagic activity of SMER28.

Quantification of Autophagy by LC3 Puncta Formation

Experimental Protocol: Immunofluorescence for LC3

This protocol describes the visualization and quantification of autophagosomes by staining for the microtubule-associated protein 1A/1B-light chain 3 (LC3).

Materials:

-

Cells of interest (e.g., HeLa, MEFs)

-

SMER28

-

Bafilomycin A1 (optional, for flux assays)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against LC3B

-

Fluorescently labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of SMER28 for the specified duration (e.g., 16-24 hours). A vehicle control (DMSO) should be included. For autophagic flux analysis, a parallel set of cells can be co-treated with Bafilomycin A1 for the last 4 hours of the SMER28 incubation.

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Wash the cells three times with PBS and then mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.

-

Quantification: The number of LC3-positive puncta per cell is quantified using image analysis software. An increase in the number of puncta in SMER28-treated cells compared to the control indicates an induction of autophagy.

Assessment of Autophagic Flux by p62/SQSTM1 Degradation

Experimental Protocol: Western Blotting for p62/SQSTM1

This protocol measures the degradation of p62 (also known as SQSTM1), a protein that is selectively degraded by autophagy.

Materials:

-

Cells of interest

-

SMER28

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against p62 and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with SMER28 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p62 antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. A decrease in the p62 protein level (normalized to the loading control) in SMER28-treated cells compared to the control is indicative of increased autophagic flux.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on SMER28.

Table 1: Effect of SMER28 on Autophagy Markers

| Cell Line | SMER28 Concentration | Treatment Time | Effect on LC3-II Levels | Effect on p62 Levels | Reference |

| U-2 OS | 50 µM | 16 h | Increased puncta | Increased puncta | [3] |

| HeLa (EGFP-LC3) | 47 µM | 24 h | Increased puncta | Not reported | [4] |

| MEFs | 10 µM | 16 h | Increased | Decreased |

Table 2: Inhibition of PI3K Isoforms by SMER28

| PI3K Isoform | SMER28 Concentration | % Inhibition | Reference |

| p110α | 50 µM | ~10% | |

| p110β | 50 µM | ~20% | |

| p110γ | 50 µM | ~40% | |

| p110δ | 50 µM | ~85% |

Conclusion

SMER28 represents a significant discovery in the field of autophagy research. Its unique, mTOR-independent mechanism of action, involving the modulation of VCP/p97 and direct inhibition of PI3K p110δ, offers a promising alternative to traditional autophagy inducers. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of SMER28 and to explore its utility as a tool to unravel the complexities of autophagy and related cellular processes. Continued research into SMER28 and similar small molecules will undoubtedly pave the way for novel therapeutic interventions for a wide range of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Small molecules enhance autophagy and reduce toxicity in Huntington's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An mTOR inhibitor discovery system using drug-sensitized yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

SMER28's Function in Cellular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMER28 (Small Molecule Enhancer of Rapamycin 28) is a potent modulator of cellular homeostasis, primarily recognized for its ability to induce autophagy, a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins. Initially identified as an mTOR-independent autophagy enhancer, subsequent research has unveiled a dual mechanism of action, positioning SMER28 as a significant tool for studying cellular quality control pathways and as a potential therapeutic agent for a range of pathologies, including neurodegenerative diseases and cancer. This document provides an in-depth technical overview of SMER28's function, detailing its molecular targets, signaling pathways, and effects on cellular processes. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms to serve as a comprehensive resource for the scientific community.

Introduction

Cellular homeostasis relies on a delicate balance between anabolic and catabolic processes. Autophagy is a fundamental catabolic pathway that sequesters cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. Dysregulation of autophagy is implicated in numerous diseases, making the identification of small molecules that can modulate this process a key area of research. SMER28 was first identified in a screen for compounds that enhance the activity of the mTOR inhibitor rapamycin.[1][2] It has since been shown to promote the clearance of aggregate-prone proteins associated with neurodegenerative disorders like Huntington's, Parkinson's, and Alzheimer's diseases.[3][4][5] This guide synthesizes the current understanding of SMER28's multifaceted role in maintaining cellular health.

Mechanisms of Action

SMER28 employs at least two distinct mechanisms to influence cellular homeostasis, primarily through the induction of autophagy. These pathways involve the direct inhibition of the PI3K/mTOR signaling axis and the activation of the VCP/p97 chaperone.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

One of the primary mechanisms by which SMER28 induces autophagy is through the direct inhibition of Class I Phosphoinositide 3-kinases (PI3Ks).[1][6]

-

Direct Target: SMER28 directly binds to the catalytically active p110δ subunit of PI3K with high affinity and to the p110γ subunit to a lesser extent.[1]

-

Downstream Effects: This inhibition leads to a significant reduction in the phosphorylation of key downstream effectors, including AKT (at Thr308 and Ser473) and mTOR.[1][6] The attenuation of this signaling cascade relieves the inhibitory pressure on the autophagy-initiating ULK1 complex, thereby promoting autophagosome formation.

-

Cellular Consequences: Beyond autophagy induction, inhibition of the PI3K/AKT/mTOR pathway by SMER28 results in growth retardation and a partial cell cycle arrest in the G1 phase.[1]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K\n(p110δ/γ)", fillcolor="#F1F3F4", fontcolor="#202124"]; SMER28 [label="SMER28", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth [label="Cell Growth &\n Proliferation", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> AKT [label="PIP3", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; AKT -> mTORC1 [color="#4285F4"]; mTORC1 -> Autophagy [arrowhead=tee, color="#EA4335"]; mTORC1 -> Growth [color="#4285F4"]; SMER28 -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; } .enddot Caption: SMER28 inhibits the PI3K/AKT/mTOR signaling pathway.

Activation of the VCP/p97 Chaperone

A more recently elucidated mechanism involves the direct interaction of SMER28 with the Valosin-Containing Protein (VCP/p97), a critical player in protein quality control.[4][7][8]

-

Direct Target: SMER28 binds to VCP/p97 in the cleft between its substrate-binding domain and ATPase domain 1 (D1).[4][5]

-

Mechanism of Activation: This binding selectively stimulates the ATPase activity of the D1 domain of VCP.[4][7]

-

Autophagy Induction: The increased VCP D1 ATPase activity promotes the assembly and activity of the PtdIns3K complex I, which includes BECN1, ATG14, NRBF2, PIK3C3/VPS34, and PIK3R4/VPS15.[4][9] This leads to an increase in phosphatidylinositol 3-phosphate (PtdIns3P) levels, a crucial step in the initiation of autophagosome biogenesis.[4][7]

-

Proteasomal Clearance: In addition to its role in autophagy, VCP/p97 is involved in the ubiquitin-proteasome system (UPS). SMER28-mediated activation of VCP also enhances the clearance of soluble misfolded proteins via the UPS.[4][7][8]

// Nodes SMER28 [label="SMER28", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; VCP [label="VCP/p97", fillcolor="#F1F3F4", fontcolor="#202124"]; PtdIns3K_complex [label="PtdIns3K Complex I\n(BECN1, ATG14, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; PtdIns3P [label="PtdIns3P Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagosome [label="Autophagosome\nBiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; UPS [label="Ubiquitin-Proteasome\nSystem (UPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Misfolded_Soluble [label="Soluble Misfolded\nProteins", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Misfolded_Aggregates [label="Aggregated Misfolded\nProteins", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges SMER28 -> VCP [color="#4285F4"]; VCP -> PtdIns3K_complex [label="Assembly &\nActivity", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PtdIns3K_complex -> PtdIns3P [color="#4285F4"]; PtdIns3P -> Autophagosome [color="#4285F4"]; VCP -> UPS [label="Enhances", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Misfolded_Soluble -> UPS [style=dashed, color="#5F6368"]; Misfolded_Aggregates -> Autophagosome [style=dashed, color="#5F6368"]; } .enddot Caption: SMER28 activates VCP/p97 to promote autophagy and proteasomal clearance.

Quantitative Data on SMER28's Effects

The following tables summarize the quantitative effects of SMER28 on various cellular parameters as reported in the literature.

Table 1: Effect of SMER28 on Autophagy Markers

| Cell Line | SMER28 Concentration | Incubation Time | Observed Effect | Reference |

| U-2 OS | 50 µM | 16 h | Increase in number and total area of LC3 and p62-positive puncta per cell. | [1] |

| HeLa (EGFP-LC3) | 47 µM | 24 h | Significant increase in the proportion of cells with EGFP-LC3 vesicles. | [10] |

| HeLa (SRAI-LC3B) | 10-100 µM | 48 h | Dose-dependent increase in autophagy flux. | [7][11] |

Table 2: Effect of SMER28 on Cell Proliferation and Viability

| Cell Line | SMER28 Concentration | Incubation Time | Observed Effect | Reference |

| U-2 OS | 50 µM | 47 h | Retarded cell growth comparable to 300 nM rapamycin. | [1] |

| U-2 OS | 200 µM | 47 h | Almost complete growth arrest after an initial lag phase of approximately 8 h. | [1] |

| B cell lymphoma (WEHI-231, A20) | 200 µM | 4 h | Potent suppression of MAPK activation; increased apoptosis and necrosis compared to non-hematopoietic cells. | [1] |

Table 3: Effect of SMER28 on the Clearance of Aggregate-Prone Proteins

| Cell Line / Model | Protein Target | SMER28 Concentration | Incubation Time | Observed Effect | Reference |

| PC12 | A53T α-synuclein | 47 µM | 48 h | Enhanced clearance of A53T α-synuclein. | [10] |

| COS-7 | EGFP-HDQ74 | 47 µM | 48 h | Reduction in aggregation and cell death. | [10] |

| Mouse Striatal Cells (Q111/Q111) | Mutant Huntingtin | 20 µM | 24 h | Significant reduction in mutant huntingtin levels. | [7][11] |

| Huntington's Disease Fibroblasts (mHTT-polyQ80) | Mutant Huntingtin | 20 µM | 24 h | Reduction in mutant huntingtin levels. | [7][11] |

| N2a-APP | Aβ and APP-CTF | 50 µM | 16 h | Significant decrease in Aβ and APP-CTF levels. | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Immunofluorescence Staining for LC3 and p62

This protocol is used to visualize and quantify autophagosome formation.

// Nodes start [label="Seed cells on coverslips", fillcolor="#FFFFFF", fontcolor="#202124"]; treat [label="Treat with SMER28 (e.g., 50 µM, 16h)\nand vehicle control (DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; fix [label="Fix cells (e.g., 4% PFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; permeabilize [label="Permeabilize (e.g., 0.1% Triton X-100)", fillcolor="#F1F3F4", fontcolor="#202124"]; block [label="Block with 5% BSA", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_ab [label="Incubate with primary antibodies\n(anti-LC3, anti-p62)", fillcolor="#F1F3F4", fontcolor="#202124"]; secondary_ab [label="Incubate with fluorescent\nsecondary antibodies", fillcolor="#F1F3F4", fontcolor="#202124"]; mount [label="Mount coverslips with DAPI", fillcolor="#F1F3F4", fontcolor="#202124"]; image [label="Image using confocal microscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify puncta per cell", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treat [color="#4285F4"]; treat -> fix [color="#4285F4"]; fix -> permeabilize [color="#4285F4"]; permeabilize -> block [color="#4285F4"]; block -> primary_ab [color="#4285F4"]; primary_ab -> secondary_ab [color="#4285F4"]; secondary_ab -> mount [color="#4285F4"]; mount -> image [color="#4285F4"]; image -> quantify [color="#4285F4"]; } .enddot Caption: Workflow for immunofluorescence analysis of autophagy.

Materials:

-

Cells (e.g., U-2 OS)

-

Glass coverslips

-

24-well plates

-

SMER28 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-p62/SQSTM1

-

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-Rabbit, Alexa Fluor 568 anti-Mouse)

-

Mounting medium with DAPI

Procedure:

-

Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentration of SMER28 or vehicle control (DMSO) for the specified duration (e.g., 16 hours).[1]

-

Wash cells twice with ice-cold PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with 5% BSA in PBS for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount coverslips onto glass slides using mounting medium containing DAPI.

-

Visualize and capture images using a confocal microscope.

-

Quantify the number and area of LC3 and p62 puncta per cell using image analysis software.

Western Blot Analysis of PI3K Signaling and Protein Clearance

This protocol is used to quantify changes in protein phosphorylation and the levels of aggregate-prone proteins.

Materials:

-

Cell culture reagents

-

SMER28 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-mutant Huntingtin, anti-Aβ, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and treat with SMER28 or vehicle control as required.

-

Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.

-

Clear lysates by centrifugation and determine protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry and normalize to a loading control (e.g., actin or GAPDH).

Therapeutic Potential and Future Directions

The dual mechanism of action of SMER28 makes it a promising candidate for therapeutic development. Its ability to clear toxic protein aggregates is highly relevant for neurodegenerative diseases.[3][4] Furthermore, its cytostatic effects on cancer cells, particularly those dependent on PI3Kδ signaling like B cell lymphomas, suggest its potential as an anti-cancer agent.[1] SMER28 has also been shown to be protective against radiotherapy in normal tissues, indicating its potential as a cytoprotector during cancer treatment.[3]

Future research should focus on optimizing the potency and specificity of SMER28 and its analogs. A deeper understanding of its pharmacokinetic and pharmacodynamic properties in vivo is crucial for its translation into a clinical setting. Additionally, exploring the interplay between the two known mechanisms of action in different cellular contexts will provide a more comprehensive picture of SMER28's role in cellular homeostasis.

Conclusion

SMER28 is a versatile small molecule that modulates cellular homeostasis through at least two distinct and significant pathways: the inhibition of PI3K/AKT/mTOR signaling and the activation of the VCP/p97 chaperone. These actions converge on the enhancement of cellular degradative pathways, including autophagy and the ubiquitin-proteasome system. This technical guide provides a consolidated resource of the current knowledge on SMER28, offering valuable insights for researchers and professionals in drug development who are interested in targeting these fundamental cellular processes for therapeutic benefit. The continued investigation of SMER28 and similar compounds holds great promise for the development of novel treatments for a wide range of human diseases.

References

- 1. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agscientific.com [agscientific.com]

- 4. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. alzcdn.alzinfo.org [alzcdn.alzinfo.org]

The Primary Molecular Targets of SMER28: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMER28, a small molecule enhancer of rapamycin, has emerged as a significant modulator of cellular proteostasis, primarily through its ability to induce autophagy. This technical guide provides a comprehensive overview of the primary molecular targets of SMER28, detailing the experimental validation of these interactions and their downstream consequences. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Primary Molecular Targets

The primary molecular targets of SMER28 that have been experimentally validated are Valosin-Containing Protein (VCP)/p97 and the p110δ catalytic subunit of Phosphoinositide 3-kinase (PI3K).

Valosin-Containing Protein (VCP/p97)

The most well-characterized direct target of SMER28 is VCP/p97, an abundant hexameric AAA+ ATPase involved in a multitude of cellular processes, including protein quality control.

Binding Affinity and Specificity:

SMER28 binds to VCP/p97 with a sub-micromolar affinity.[1][2] Surface Plasmon Resonance (SPR) has been employed to determine the dissociation constant (Kd), providing quantitative evidence of this interaction.[1][2] Limited proteolysis-coupled mass spectrometry (LiP-MS) has revealed that SMER28 binds within the cleft formed between the N-terminal substrate-binding domain and the D1 ATPase domain of VCP.[3] This binding is selective for the D1 domain, leading to a stimulation of its ATPase activity without affecting the D2 domain.[2][3]

Functional Consequences of Binding:

The binding of SMER28 to VCP/p97 has two major downstream effects:

-

Enhancement of Autophagy: SMER28-mediated activation of VCP's D1 ATPase activity promotes the assembly and activity of the PtdIns3K complex I.[2][3] This complex is crucial for the initiation of autophagy, and its enhanced activity leads to increased production of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid in autophagosome formation.[2][3] This ultimately results in an mTOR-independent induction of autophagy.

-

Stimulation of Proteasomal Clearance: In addition to its role in autophagy, VCP/p97 is integral to the ubiquitin-proteasome system (UPS). SMER28 binding enhances the degradation of misfolded and aggregate-prone proteins via the UPS in a VCP-dependent manner.[2][3]

Phosphoinositide 3-kinase (PI3K)

SMER28 has also been identified as a direct inhibitor of the class I PI3K catalytic subunit p110δ.[4][5][6]

Inhibitory Activity:

In vitro kinase assays have demonstrated that SMER28 directly inhibits the activity of the p110δ subunit of PI3K.[4] This inhibition is potent, with almost complete suppression of p110δ activity observed at a concentration of 50 µM.[4] A more modest inhibitory effect was also observed on the p110γ subunit.[4]

Functional Consequences of Inhibition:

The inhibition of PI3K signaling by SMER28 contributes to its autophagy-inducing effects, as the PI3K/Akt/mTOR pathway is a major negative regulator of autophagy. By inhibiting PI3K, SMER28 can disinhibit autophagy. This finding also suggests that SMER28 may have therapeutic potential in diseases characterized by aberrant PI3Kδ activity, such as certain types of cancer.[4][6]

Quantitative Data Summary

| Target | Parameter | Value | Method |

| VCP/p97 | Kd | ~750 ± 250 nM | Surface Plasmon Resonance (SPR)[1][2] |

| PI3K p110δ | Inhibition | ~87% at 50 µM | In vitro kinase assay |

| Eliminated at 200 µM | In vitro kinase assay[4] | ||

| PI3K p110γ | Inhibition | ~43% at 50 µM | In vitro kinase assay |

| ~86% at 200 µM | In vitro kinase assay[4] |

Experimental Protocols

Identification of SMER28 Molecular Targets

1. Affinity Chromatography:

This technique is a foundational method for identifying the binding partners of a small molecule.

-

Probe Synthesis: SMER28 is chemically modified to incorporate a linker arm and an affinity tag, such as biotin. A photo-reactive group can also be included for covalent cross-linking to target proteins upon UV irradiation (photo-affinity chromatography).[7][8]

-

Cell Lysate Preparation: Cells or tissues of interest are lysed to release proteins.

-

Affinity Pulldown: The biotinylated SMER28 probe is incubated with the cell lysate to allow for binding to its target proteins.

-

Capture: Streptavidin-coated beads are added to the lysate to capture the biotin-SMER28-protein complexes.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Identification: The eluted proteins are identified using mass spectrometry.[7][8]

2. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful method to validate target engagement in a cellular context.[9][10][11]

-

Principle: The binding of a ligand (SMER28) to its target protein often increases the thermal stability of the protein.

-

Procedure:

-

Intact cells are treated with either SMER28 or a vehicle control.

-

The cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting.

-

-

Outcome: A shift in the melting curve of the target protein to higher temperatures in the presence of SMER28 indicates direct binding.[9][10][11]

Characterization of Target Interactions

1. In Vitro VCP/p97 ATPase Activity Assay:

This assay measures the effect of SMER28 on the enzymatic activity of VCP/p97.[12]

-

Reagents: Purified VCP/p97 protein, ATP, assay buffer, and a detection reagent (e.g., Kinase-Glo).

-

Procedure:

-

Purified VCP/p97 is incubated with SMER28 or a vehicle control.

-

ATP is added to initiate the ATPase reaction.

-

The reaction is incubated for a defined period.

-

A detection reagent is added to measure the amount of remaining ATP. The luminescence signal is inversely proportional to the ATPase activity.[12]

-

2. In Vitro PI3K Kinase Assay:

This assay quantifies the inhibitory effect of SMER28 on PI3K activity.

-

Reagents: Purified recombinant PI3K isoforms (e.g., p110δ/p85α), a lipid substrate (e.g., PIP2), ATP, and a detection system.

-

Procedure:

-

The PI3K enzyme is incubated with varying concentrations of SMER28.

-

The kinase reaction is initiated by adding the lipid substrate and ATP.

-

The amount of phosphorylated lipid product (PIP3) is measured, often using a fluorescence-based detection method.

-

-

Outcome: A decrease in PIP3 production in the presence of SMER28 indicates inhibition of PI3K activity.

3. Microtubule Stabilization Assay: